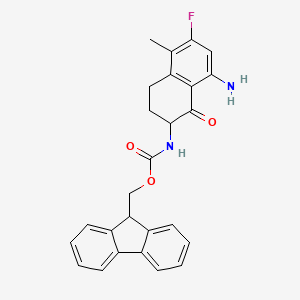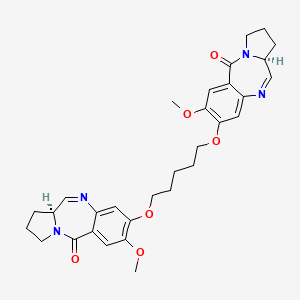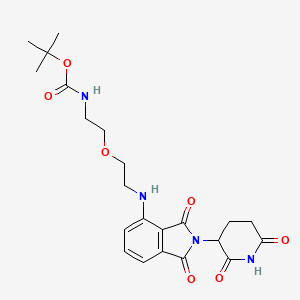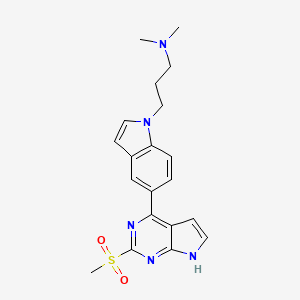![molecular formula C13H19N5O7 B12388929 5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)
5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with an azidomethyl group and a modified oxolane ring, making it a unique molecule of interest for chemists and biologists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via a nucleophilic substitution reaction, where a halomethyl precursor is reacted with sodium azide in an aprotic solvent like dimethylformamide (DMF).
Modification of the Oxolane Ring: The oxolane ring is modified by introducing hydroxy and methoxyethoxy groups through selective protection and deprotection steps, followed by nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The azidomethyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The azidomethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide (NaN3) in aprotic solvents like DMF.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various azide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, the compound’s azidomethyl group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules. This makes it valuable for studying cellular processes and protein interactions.
Medicine
In medicine, the compound’s potential as a precursor for drug development is of interest. Its ability to undergo various chemical transformations allows for the creation of new pharmacologically active compounds.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione involves its ability to participate in bioorthogonal reactions. The azidomethyl group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-4,6-dione: Lacks the methoxyethoxy group, making it less versatile in chemical transformations.
5-(bromomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione: Contains a bromomethyl group instead of an azidomethyl group, which affects its reactivity and applications.
5-(hydroxymethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione: Lacks the azidomethyl group, limiting its use in bioorthogonal chemistry.
Uniqueness
The presence of both the azidomethyl group and the methoxyethoxy group in 5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione makes it a unique compound with versatile reactivity and a wide range of applications in scientific research.
Propriétés
Formule moléculaire |
C13H19N5O7 |
|---|---|
Poids moléculaire |
357.32 g/mol |
Nom IUPAC |
5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione |
InChI |
InChI=1S/C13H19N5O7/c1-23-2-3-24-10-9(20)8(5-19)25-13(10)18-6-15-11(21)7(12(18)22)4-16-17-14/h6-10,13,19-20H,2-5H2,1H3/t7?,8?,9?,10?,13-/m1/s1 |
Clé InChI |
ZCGPTBLNXKAPKE-PCPLELDZSA-N |
SMILES isomérique |
COCCOC1[C@@H](OC(C1O)CO)N2C=NC(=O)C(C2=O)CN=[N+]=[N-] |
SMILES canonique |
COCCOC1C(C(OC1N2C=NC(=O)C(C2=O)CN=[N+]=[N-])CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


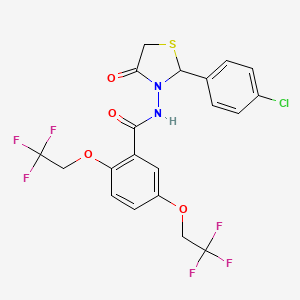



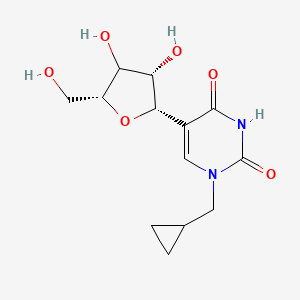

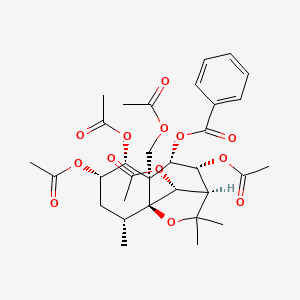

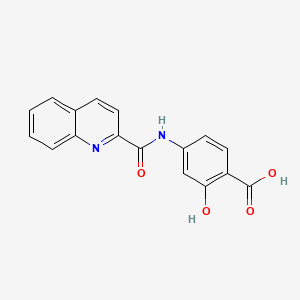
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
